
2-Methyl-5-(2-methyl-1,3-dioxan-5-ylidene)-1,3-dioxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-5-(2-methyl-1,3-dioxan-5-ylidene)-1,3-dioxane is an organic compound that belongs to the class of dioxanes Dioxanes are heterocyclic organic compounds with a six-membered ring containing two oxygen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(2-methyl-1,3-dioxan-5-ylidene)-1,3-dioxane typically involves the cyclization of appropriate precursors under acidic or basic conditions. Common starting materials might include diols and aldehydes or ketones. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound might involve large-scale batch or continuous processes. Catalysts and solvents are often used to optimize the yield and purity of the product. The specific methods would depend on the availability of raw materials and the desired scale of production.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-5-(2-methyl-1,3-dioxan-5-ylidene)-1,3-dioxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding dioxane derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, acids, bases.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield dioxane carboxylic acids, while reduction could produce dioxane alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of polymers, resins, and other materials.
Wirkmechanismus
The mechanism by which 2-Methyl-5-(2-methyl-1,3-dioxan-5-ylidene)-1,3-dioxane exerts its effects would depend on its specific interactions with molecular targets. These might include binding to enzymes or receptors, altering metabolic pathways, or participating in chemical reactions within cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Dioxane: A simpler dioxane compound with a single six-membered ring.
2,2’-Bioxirane: Another compound with two oxygen-containing rings.
Tetrahydrofuran: A related heterocyclic compound with a five-membered ring.
Uniqueness
2-Methyl-5-(2-methyl-1,3-dioxan-5-ylidene)-1,3-dioxane is unique due to its fused dioxane rings, which may confer specific chemical properties and reactivity not found in simpler dioxane compounds.
Eigenschaften
CAS-Nummer |
86251-72-1 |
|---|---|
Molekularformel |
C10H16O4 |
Molekulargewicht |
200.23 g/mol |
IUPAC-Name |
2-methyl-5-(2-methyl-1,3-dioxan-5-ylidene)-1,3-dioxane |
InChI |
InChI=1S/C10H16O4/c1-7-11-3-9(4-12-7)10-5-13-8(2)14-6-10/h7-8H,3-6H2,1-2H3 |
InChI-Schlüssel |
RPKBPIQXUONJMN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1OCC(=C2COC(OC2)C)CO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[([1,1'-Biphenyl]-4-yl)methyl](trimethyl)silane](/img/structure/B14409979.png)
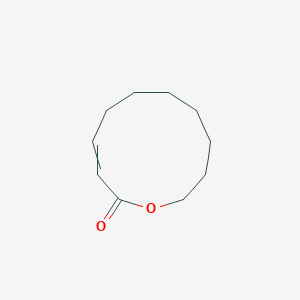
![4-[[8-(4-Carboxyanilino)-8-oxooctanoyl]amino]benzoic acid](/img/structure/B14409995.png)

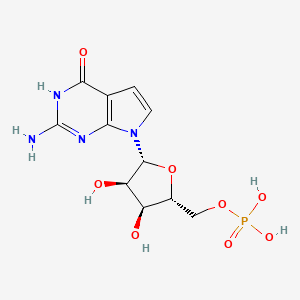

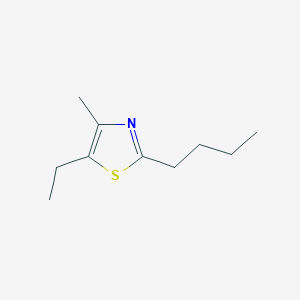
![1,1'-([1,1'-Binaphthalene]-8,8'-diyl)di(ethan-1-one)](/img/structure/B14410015.png)

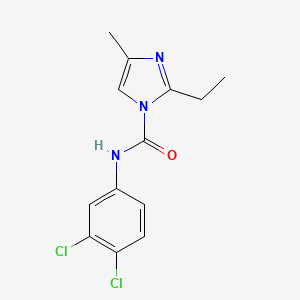
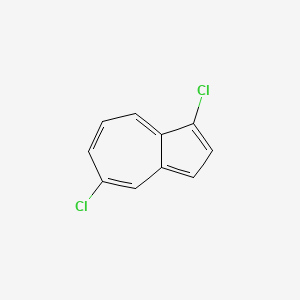

![{[Isocyanato(dimethyl)silyl]methanetriyl}tris(trimethylsilane)](/img/structure/B14410041.png)

